molecular formula C7H3F4I B1387897 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene CAS No. 41860-65-5

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Cat. No. B1387897
CAS RN: 41860-65-5
M. Wt: 290 g/mol
InChI Key: NEFPMXMCSCGJLD-UHFFFAOYSA-N
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Description

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F4I . It is a versatile building block in 18 F radiochemistry and is used in various transition metal-mediated C-C and C-N cross-coupling reactions .


Synthesis Analysis

The synthesis of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene can be represented by the SMILES string Fc1ccc(I)cc1C(F)(F)F . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene undergoes cross-coupling reaction with potassium pentafluorophenyltrifluoroborate in the presence of different palladium catalysts and silver oxide in toluene .


Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is 290.00 g/mol . It has a complexity of 156 and a topological polar surface area of 0 Ų .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Method : The synthesis involves various chemical reactions, including vapor-phase reactions .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Synthesis of Fluorotriphenylene Derivatives

    • Field : Organic Chemistry .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the preparation of fluorotriphenylene derivatives .
    • Method : The synthesis involves a cross-coupling reaction of 4-fluoroiodobenzene with potassium pentafluorophenyltrifluoroborate in the presence of different palladium catalysts and silver oxide in toluene .
    • Results : The outcome of this process is the production of fluorotriphenylene derivatives .
  • Protection of Crops from Pests

    • Field : Agrochemical Industry .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are used in the protection of crops from pests .
    • Method : The synthesis involves various chemical reactions, including vapor-phase reactions .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Synthesis of Fluorotriphenylene Derivatives

    • Field : Organic Chemistry .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the preparation of fluorotriphenylene derivatives .
    • Method : The synthesis involves a cross-coupling reaction of 4-fluoroiodobenzene with potassium pentafluorophenyltrifluoroborate in the presence of different palladium catalysts and silver oxide in toluene .
    • Results : The outcome of this process is the production of fluorotriphenylene derivatives .
  • Synthesis of Herbicides

    • Field : Agrochemical Industry .
    • Application : A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
    • Method : It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
    • Results : The outcome of this process is the production of the herbicide fluometuron .
  • Radiochemistry

    • Field : Radiochemistry .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is a versatile building block in 18F radiochemistry .
    • Method : It is used in various transition metal-mediated C-C and C-N cross-coupling reactions .
    • Results : The outcome of this process is the production of various compounds used in radiochemistry .
  • Synthesis of Fluorinated Organic Chemicals

    • Field : Organic Chemistry .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of fluorinated organic chemicals .
    • Method : The synthesis involves coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .
    • Results : The outcome of this process is the production of various fluorinated organic chemicals .
  • Preparation of Pesticides and Pharmaceuticals

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the preparation of pesticides and pharmaceuticals .
    • Method : The preparation involves various chemical reactions .
    • Results : The outcome of this process is the production of various pesticides and pharmaceuticals .
  • Synthesis of Fluorinated Compounds

    • Field : Organic Chemistry .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of fluorinated compounds .
    • Method : The synthesis involves reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .
    • Results : The outcome of this process is the production of various fluorinated compounds .
  • Synthesis of Fluorinated Solvents

    • Field : Organic Chemistry .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of fluorinated solvents .
    • Method : The synthesis involves various chemical reactions .
    • Results : The outcome of this process is the production of various fluorinated solvents .
  • Synthesis of Fluorinated Dyes

    • Field : Dye Industry .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of fluorinated dyes .
    • Method : The synthesis involves various chemical reactions .
    • Results : The outcome of this process is the production of various fluorinated dyes .
  • Synthesis of Fluorinated Functional Materials

    • Field : Material Science .
    • Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of fluorinated functional materials .
    • Method : The synthesis involves various chemical reactions .
    • Results : The outcome of this process is the production of various fluorinated functional materials .

Safety And Hazards

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene may cause respiratory irritation, serious eye irritation, and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The future directions of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene research could involve its application in the preparation of fluorotriphenylene derivatives . Its use in the late-stage trifluoromethoxylation of alkyl halides in complex small molecules is also a promising area of study .

properties

IUPAC Name

4-fluoro-1-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFPMXMCSCGJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660018
Record name 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

CAS RN

41860-65-5
Record name 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Wolf, WA König, C Roussel - Liebigs Annalen, 1995 - Wiley Online Library
We have synthesized a series of 2,2′‐substituted biphenyls and particularly derivatives of 2,2′‐bis(trifluoromethyl)biphenyl (4) with either one or two fluoro, chloro, bromo, amino, …

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